molecular formula C6H6F3N3O B6158781 5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine CAS No. 211677-46-2

5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine

Cat. No. B6158781
CAS RN: 211677-46-2
M. Wt: 193.1
InChI Key:
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Description

5-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine (5-TFEPA) is an organic compound that is widely used in the field of organic chemistry. It is a versatile compound that has a wide range of applications, from synthetic organic chemistry to medicinal chemistry. 5-TFEPA is a synthetic intermediate used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other compounds used in the chemical industry. 5-TFEPA is a highly reactive compound and its reactivity makes it a very useful tool for the synthesis of various compounds.

Scientific Research Applications

5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has a wide range of applications in scientific research. It is used as a synthetic intermediate in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other compounds used in the chemical industry. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of various heterocyclic compounds. This compound is also used as a reagent in the synthesis of various organic compounds, such as amines, alcohols, and esters.

Mechanism of Action

The mechanism of action of 5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is not completely understood. However, it is believed that the reaction of the compound with other organic molecules is catalyzed by the presence of a base. The reaction is believed to involve the formation of an intermediate complex, which is then attacked by a nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It has been shown to be a mild irritant when applied to the skin and eyes, and it has been shown to be toxic to some aquatic organisms. In addition, this compound has been shown to be mutagenic in some studies, although the effects of the compound on humans are not well understood.

Advantages and Limitations for Lab Experiments

5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has several advantages when used in laboratory experiments. It is a highly reactive compound, making it useful for the synthesis of various compounds. It is also a relatively inexpensive compound, making it cost-effective for laboratory use. The compound is also relatively stable, making it easy to store and handle. However, this compound is a highly toxic compound and should be handled with caution. It is also a corrosive compound and should be handled with protective equipment.

Future Directions

There are a number of potential future directions for 5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine. One possible direction is the development of new catalysts for the synthesis of various compounds. Another potential direction is the development of new synthetic methods for the synthesis of compounds using this compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, further research could be conducted to develop new applications for the compound, such as in the synthesis of peptides and proteins.

Synthesis Methods

5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine can be synthesized from the reaction of 2,2,2-trifluoroethanol and pyrimidin-2-amine. The reaction is carried out in an inert atmosphere at room temperature and the resulting product is a white crystalline solid. The reaction is typically carried out in a three-necked flask, with a dry ice condenser and a stir bar. The reaction is usually carried out in a ratio of 1:1, with the pyrimidin-2-amine being used in excess. The reaction is usually complete within 15 minutes and the product is then isolated by filtration and washed with cold water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine involves the reaction of 2-amino-5-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-5-chloropyrimidine", "2,2,2-trifluoroethanol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-amino-5-chloropyrimidine to a reaction flask", "Add 2,2,2-trifluoroethanol to the reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold water and dry it under vacuum", "Recrystallize the product from a suitable solvent to obtain pure 5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine" ] }

CAS RN

211677-46-2

Molecular Formula

C6H6F3N3O

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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